REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].[CH:7]([OH:10])([CH3:9])[CH3:8].Cl[C:12]1C=CC(C#N)=[CH:14][N:13]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>>[CH:7]([O:10][C:12]1[CH:21]=[CH:22][C:23]([C:24]([OH:20])=[O:4])=[CH:14][N:13]=1)([CH3:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
0.891 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.608 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
after stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo, water (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with ethyl acetate (3×50 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over night
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo and 1M hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added until an acidic pH
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=NC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |